![molecular formula C23H15ClN4O7 B2701114 2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005117-60-1](/img/structure/B2701114.png)
2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
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Description
2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C23H15ClN4O7 and its molecular weight is 494.84. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoluminescent Materials
Compounds containing pyrrolo[3,4-c]pyrrole units, akin to the target compound, have been studied for their photoluminescent properties, making them suitable for electronic applications. For example, a study on π-conjugated polymers and copolymers incorporating 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole units demonstrated their strong photoluminescence and photochemical stability, suggesting their potential in electronic and optoelectronic devices (Beyerlein & Tieke, 2000).
Pharmacological Potential
Pyrrolo[3,4-d]isoxazole derivatives have shown promise in pharmacological research, including as anti-stress agents. A specific study synthesized hexahydropyrrolo[3,4-d]isoxazole-4,6-dione derivatives, evaluating them for anti-stress activity, indicating the potential of such compounds in developing new therapeutic agents (Badru, Anand, & Singh, 2012).
Chemical Synthesis and Reactivity
The reactivity and synthetic applications of pyrrolo[3,4-d]isoxazole frameworks have been explored in various studies. For instance, research on the diastereoselective 1,3-dipolar cycloaddition of nitrones to 1H-pyrrole-2,3-diones, leading to pyrrolo[3,2-d]isoxazoles, showcases the synthetic versatility of these compounds, which could be relevant for the synthesis and functionalization of the target compound (Moroz et al., 2018).
Molecular Structure Studies
Structural studies of related compounds, such as the X-ray analysis of 3,6-bis(4-chlorophenyl)pyrrolo[3,4-c]pyrrole-1,4-dione derivatives, provide insights into the effects of substituents on molecular geometry, which is crucial for understanding the properties and potential applications of the target compound (Fujii et al., 2002).
properties
IUPAC Name |
2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O7/c24-14-6-10-15(11-7-14)26-20(13-4-8-16(9-5-13)27(31)32)19-21(35-26)23(30)25(22(19)29)17-2-1-3-18(12-17)28(33)34/h1-12,19-21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZSTDKVUILCCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione |
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